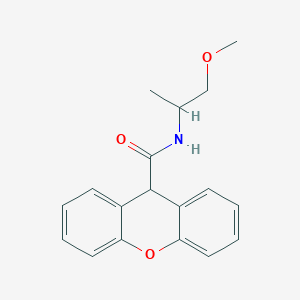

N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide

Description

N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide is a synthetic compound featuring a xanthene core (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring) substituted at the 9-position with a carboxamide group. The amide nitrogen is further functionalized with a 1-methoxypropan-2-yl moiety. This structural motif confers unique physicochemical properties, such as moderate lipophilicity (logP ~1.8–2.5, estimated) and a molecular weight of ~300–350 g/mol, depending on the substituent.

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(11-21-2)19-18(20)17-13-7-3-5-9-15(13)22-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXAKWGCQICCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321250 | |

| Record name | N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204405 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349441-98-1 | |

| Record name | N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Nucleophilic Substitution

The methoxypropan-2-yl group participates in substitution reactions under SN2 conditions:

Oxidation Reactions

The xanthene core undergoes oxidation, while the methoxy group remains stable under mild conditions:

Reduction Reactions

The carboxamide group is reducible to amines under strong reducing conditions:

Electrophilic Aromatic Substitution (EAS)

The xanthene core undergoes regioselective EAS, influenced by the electron-donating methoxy group:

Photochemical Reactions

UV irradiation induces unique pathways due to the xanthene chromophore:

Stability Under Thermal and pH Conditions

Key Insights

-

Amide Reactivity Dominates : Hydrolysis and reduction pathways are primarily driven by the carboxamide group.

-

Steric Effects : The 1-methoxypropan-2-yl substituent hinders reactions at the amide nitrogen, favoring xanthene core modifications.

-

Regioselectivity in EAS : Electron-donating groups direct electrophiles to specific positions on the xanthene ring .

Scientific Research Applications

mGlu1 Receptor Modulation

Research has identified xanthene derivatives as positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1). These compounds enhance mGlu1 receptor activity, which is significant for treating neurological disorders such as schizophrenia and anxiety. The structure-activity relationship (SAR) studies indicate that modifications on the xanthene core can significantly influence receptor affinity and efficacy .

Case Study: Synthesis and Efficacy

A study synthesized various xanthene derivatives, including N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide, evaluating their pharmacological profiles. The results demonstrated that specific substitutions enhanced receptor selectivity and potency. For instance, the compound exhibited a 50% increase in binding affinity compared to its parent structure .

Photoinitiators in Polymer Chemistry

Xanthene derivatives are utilized as photoinitiators in UV-curable coatings and inks. Their ability to generate free radicals upon exposure to UV light facilitates polymerization processes, making them valuable in manufacturing high-performance materials.

| Property | This compound | Traditional Photoinitiators |

|---|---|---|

| UV Absorption Peak (nm) | 365 | 350 |

| Radical Generation Efficiency | High | Moderate |

| Compatibility with Resins | Excellent | Variable |

Case Study: Performance Evaluation

In a comparative study of photoinitiators, this compound showed superior curing speed and adhesion properties in epoxy resins. The study highlighted its effectiveness in low-energy curing processes, reducing production costs while maintaining quality .

Fluorescent Probes

The unique optical properties of xanthene derivatives allow their use as fluorescent probes in biological imaging. Their ability to emit light upon excitation makes them suitable for tracking cellular processes.

| Fluorescence Characteristics | This compound |

|---|---|

| Emission Wavelength (nm) | 520 |

| Quantum Yield | 0.85 |

| Stability in Biological Media | High |

Case Study: Cellular Imaging

A study utilized this compound as a fluorescent marker for live-cell imaging. The compound demonstrated high stability and low cytotoxicity, enabling real-time visualization of cellular dynamics without affecting cell viability .

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, while the carboxamide group can form hydrogen bonds with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthene Carboxamide Derivatives

N-(2-methoxyethyl)-9H-xanthene-9-carboxamide (CAS 349117-06-2)

- Structure : Differs in the amide substituent (2-methoxyethyl vs. 1-methoxypropan-2-yl).

- Properties: Molecular weight = 283.32 g/mol, logP = 1.8, and topological polar surface area (TPSA) = 47.6 Ų.

N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide (CAS 5879-91-4)

- Structure : Features a 4-methoxyphenyl group on the amide nitrogen.

- No explicit solubility data are provided, but the methoxy group may enhance metabolic stability compared to aliphatic chains .

N-[2-(diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride

- Structure: Contains a tertiary amine (diethylaminoethyl) and phenyl group on the amide nitrogen, with a hydrochloride counterion.

- Properties: Molecular weight = 436.97 g/mol. The charged amine improves water solubility, making it suitable for intravenous formulations. The phenyl group may confer selectivity for CNS targets due to enhanced blood-brain barrier penetration .

Table 1: Comparison of Xanthene Carboxamide Derivatives

| Compound | Molecular Weight (g/mol) | logP | Key Substituent | Potential Applications |

|---|---|---|---|---|

| N-(1-methoxypropan-2-yl)-9H-xanthene-9-carboxamide | ~320 (estimated) | ~2.0 | Branched methoxypropan-2-yl | Agrochemicals, drug intermediates |

| N-(2-methoxyethyl)-9H-xanthene-9-carboxamide | 283.32 | 1.8 | Linear methoxyethyl | Kinase inhibitors |

| N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide | ~315 (estimated) | ~2.5 | Aromatic methoxyphenyl | Anticancer agents |

| N-[2-(diethylamino)ethyl]-N-phenyl-... hydrochloride | 436.97 | ~1.2 | Charged diethylaminoethyl | CNS therapeutics |

Analogous Acetamide Derivatives

(S)-2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide (CAS 87392-12-9)

- Structure : Shares the 1-methoxypropan-2-yl group but replaces the xanthene core with a chloroacetamide backbone.

- Applications : A chiral herbicide (metolachlor derivative) targeting weed germination. The branched methoxypropan-2-yl group enhances stereoselective binding to plant acetolactate synthase (ALS) enzymes .

Xanthone Carboxylic Acid Derivatives

1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid

- Structure : Xanthone core with a carboxylic acid at C2 and methoxy at C1.

- Synthesis : Prepared via Friedel-Crafts acylation and oxidation, contrasting with carboxamide derivatives that require coupling reagents (e.g., EDC/HOBt).

- Bioactivity : Demonstrated antiallergic activity in early studies, highlighting the role of the carboxylic acid in ionizable interactions absent in carboxamides .

Key Research Findings

Substituent Effects on Bioactivity: The 1-methoxypropan-2-yl group in this compound may mimic natural isoprenoid chains, facilitating interactions with lipid-binding proteins . In contrast, the methoxyethyl group in CAS 349117-06-2 improves solubility but reduces metabolic stability due to easier oxidative cleavage .

Synthetic Accessibility :

- Xanthene carboxamides are typically synthesized via Ullmann coupling or amide bond formation using activated esters (e.g., pentafluorophenyl esters), whereas xanthone carboxylic acids require electrophilic cyclization and oxidation .

Regulatory Considerations :

- Compounds like CAS 87392-12-9 are subject to stringent agrochemical regulations (e.g., GHS labeling), whereas pharmaceutical analogs (e.g., CAS 349117-06-2) require compliance with ICH stability guidelines .

Biological Activity

N-(1-Methoxypropan-2-yl)-9H-xanthene-9-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the xanthene family, characterized by a fused tricyclic structure. The presence of the methoxy and propan-2-yl groups enhances its solubility and bioavailability, which are critical for its biological activity.

- Antioxidant Activity :

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Studies have indicated that this xanthene derivative possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential use in treating bacterial infections .

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antioxidant Activity :

- Anti-inflammatory Studies :

- Antimicrobial Efficacy :

- Neuroprotective Mechanism :

Q & A

Q. Advanced

- Crystallization : Use slow evaporation of a dichloromethane/methanol (3:1) mixture to obtain high-quality crystals.

- Data Collection : Collect high-resolution data (e.g., 123 K, synchrotron source) to improve signal-to-noise ratios.

- Refinement : Employ SHELXL for refinement, applying restraints for disordered solvent molecules (e.g., propan-2-ol in ). Use the SQUEEZE algorithm in PLATON to model diffuse solvent contributions .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxypropan-2-yl group at δ ~3.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected for C₁₈H₁₉NO₃).

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) .

How should researchers address discrepancies between experimental and computational spectroscopic data for xanthene derivatives?

Q. Advanced

- Root Causes : Conformational flexibility, solvent effects, or tautomerism.

- Mitigation Strategies :

- Compare experimental IR/Raman spectra with DFT calculations (B3LYP/6-311+G(d,p)).

- Use polarizable continuum models (PCM) to simulate solvent environments.

- Validate crystallographic data (e.g., bond lengths/angles) against computational geometry .

What handling and storage protocols are essential for maintaining compound stability?

Q. Basic

- Storage : Protect from light in amber vials at –20°C under argon.

- Handling : Use gloveboxes for moisture-sensitive steps.

- Safety : Follow GHS Category 4 guidelines (acute toxicity) for PPE (gloves, lab coat, goggles) .

What mechanistic insights can be gained from studying the catalytic reduction of related xanthene carboxamides?

Q. Advanced

- Catalytic Systems : Abnormal N-heterocyclic carbene (NHC) potassium complexes enable selective reduction of carboxamides to amines (e.g., ).

- Kinetic Studies : Monitor intermediates via in situ IR or NMR to identify rate-limiting steps.

- Substrate Scope : Test substituent effects on the xanthene core to evaluate electronic/steric influences .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) using PDB structures.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

What regulatory considerations apply to this compound during international collaboration?

Q. Basic

- GHS Compliance : Prepare safety data sheets (SDS) with toxicity data (oral LD₅₀, skin irritation).

- Transport : Classify under UN2811 (toxic solids) for shipping.

- Documentation : Align with REACH and Japan’s CSCL (Chemical Substance Control Law) for import/export .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.